molecular formula C14H18ClN3O3S B2928478 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1324564-97-7

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2928478
CAS RN: 1324564-97-7
M. Wt: 343.83
InChI Key: FNROPNNKSXOUIU-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are commonly found in various pharmaceutical drugs .

Scientific Research Applications

Anti-HIV and Antifungal Activities

Compounds bearing the benzenesulfonamide moiety, similar in structure to the query compound, have been synthesized and evaluated for their potential anti-HIV and antifungal activities. These novel compounds exhibit promising in vitro activity, suggesting potential applications in developing new treatments for HIV and fungal infections (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

New benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yields, making them potential candidates for use as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Research has focused on the synthesis of novel sulfonamide compounds with potential inhibitory activity against human carbonic anhydrases, enzymes relevant in various physiological processes. These compounds could serve as leads for the development of new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

Anticancer Activity

Synthesis and molecular docking studies of certain benzenesulfonamide derivatives have been conducted to explore their potential as anti-breast cancer agents. These studies indicate that these compounds could be developed further as novel therapeutic options for treating breast cancer (Putri et al., 2021).

Antimicrobial Activity

Compounds with the benzenesulfonamide scaffold have been synthesized and assessed for their antimicrobial properties. Such studies reveal that these molecules possess significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNROPNNKSXOUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

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